molecular formula C14H23NO5 B13054041 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid CAS No. 2177266-09-8

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid

Cat. No.: B13054041
CAS No.: 2177266-09-8
M. Wt: 285.34 g/mol
InChI Key: ZCTMOLTVGPBKNK-MXWKQRLJSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused furo[3,4-c]pyridine core with partial saturation (hexahydro configuration). Key structural elements include:

  • Hexahydro configuration: Partial saturation enhances conformational flexibility compared to fully aromatic analogs.
  • tert-Butyloxycarbonyl (Boc) group: A bulky protecting group at position 5, which modulates steric and electronic properties.
  • Acetic acid substituent: A carboxylic acid moiety at position 1, enabling hydrogen bonding and ionic interactions.

This compound is likely explored in medicinal chemistry for its ability to mimic natural substrates or act as a scaffold for targeting enzymes or receptors. Its stereochemistry (1S,3aR,7aR) suggests specificity in biological interactions.

Properties

CAS No.

2177266-09-8

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-10-9(7-15)8-19-11(10)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

ZCTMOLTVGPBKNK-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@H]2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COC2CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydro-furo-pyridinyl core, followed by the introduction of the acetic acid moiety. Reaction conditions may include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect reactive amine functionalities during the synthesis. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydro-furo-pyridinyl ring system may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence : The (1S,3aR,7aR) configuration in the target compound may enhance binding selectivity compared to racemic analogs, as seen in related pyrrolopyridines .
  • Boc Group Utility : The tert-butyloxycarbonyl group improves solubility in organic solvents, facilitating synthetic intermediates, but may require deprotection for biological activity .
  • Acetic Acid Bioactivity : Similar to ’s compound, the acetic acid moiety could chelate metal ions or participate in pH-dependent interactions .

Biological Activity

The compound 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is a complex organic molecule with potential biological activities. Understanding its pharmacological properties and biological mechanisms is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2177266-09-8

The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The specific mechanism often involves modulation of biochemical pathways that lead to therapeutic effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research has demonstrated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of furo[3,4-c]pyridine compounds exhibit antimicrobial properties. The structural features of this compound suggest it may possess similar activities against various bacterial and fungal strains.

Anti-inflammatory Effects

Research has shown that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or pathways. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Given the furo[3,4-c]pyridine framework's association with neuroprotective effects in some studies, this compound may also demonstrate protective effects against neurodegenerative conditions.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli strains through in vitro assays.
Anti-inflammatory StudyReduced levels of TNF-alpha and IL-6 in a murine model of inflammation.
Neuroprotection ResearchShowed reduced neuronal death in models of oxidative stress-induced neurotoxicity.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. Key methods include:

  • Formation of the Furo-Pyridine Core : Utilizing cyclization reactions to create the hexahydro-furo-pyridinyl structure.
  • Carboxylic Acid Introduction : Adding the acetic acid moiety through esterification reactions.
  • Protecting Group Strategies : Employing protecting groups like Boc during synthesis to prevent unwanted reactions.

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